

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Characterization of 1-Methylbenzimidazole

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## Compound of Interest

Compound Name: 1-Methylbenzimidazole

Cat. No.: B167850

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Audience: Researchers, scientists, and drug development professionals.

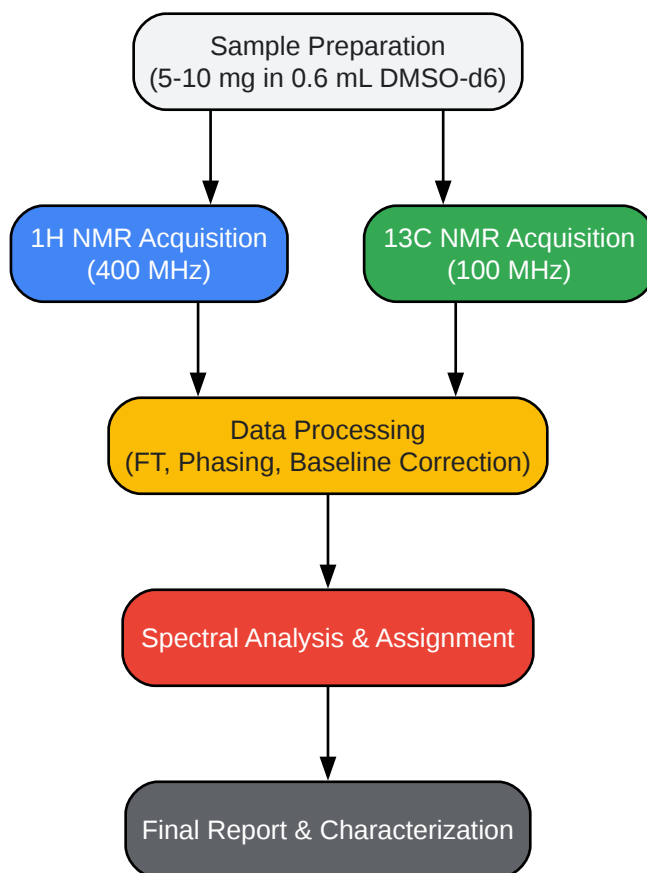
Purpose: This document provides a detailed protocol and data interpretation for the structural characterization of **1-methylbenzimidazole** using proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance (NMR) spectroscopy.

## Introduction

**1-Methylbenzimidazole** is a heterocyclic aromatic organic compound. It serves as a fundamental structural motif in a variety of pharmacologically active molecules. As a derivative of benzimidazole, it is a key building block in medicinal chemistry, and its unambiguous structural confirmation is critical for research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, making it an indispensable tool for the characterization of such compounds. This application note outlines the standard procedure for acquiring and interpreting  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **1-methylbenzimidazole**.

## Molecular Structure

The chemical structure of **1-methylbenzimidazole** is presented below. The numbering convention used for the assignment of NMR signals is also indicated.



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